Tetrabutylammonium borohydride
Description
Significance of Tetrabutylammonium (B224687) Borohydride (B1222165) (TBABH) in Contemporary Chemical Science
Tetrabutylammonium borohydride stands as a powerful and versatile reducing agent in modern chemistry. chemimpex.com It is particularly valued for its ability to facilitate the reduction of various functional groups, such as carbonyls and imines, making it a crucial tool for chemists aiming to streamline synthetic pathways. chemimpex.com The presence of the large tetrabutylammonium cation enhances its solubility in organic solvents, a characteristic that distinguishes it from more common borohydrides like sodium borohydride. smolecule.com This increased solubility allows for improved reaction conditions and higher yields in non-aqueous media. smolecule.com
Historical Context of Borohydride Reagents in Organic Synthesis
The journey of borohydride reagents began in the 1940s when Hermann Irving Schlesinger and Herbert C. Brown first described alkali metal borohydrides. wikipedia.org Their initial synthesis of lithium borohydride paved the way for the development of a new class of reducing agents. wikipedia.orgacs.org Sodium borohydride (NaBH₄), discovered as part of wartime research in 1942, quickly became a cornerstone of organic synthesis. numberanalytics.comacs.orgmasterorganicchemistry.com Its mild reaction conditions and high selectivity for reducing aldehydes and ketones to alcohols made it an indispensable tool for chemists. numberanalytics.comacs.org Prior to the advent of borohydrides, reductions were carried out using methods like sodium amalgam or the Meerwein-Pondorff-Verley reduction, which had notable drawbacks. masterorganicchemistry.com
Evolution of Quaternary Ammonium (B1175870) Borohydrides as Specialized Reagents
The development of quaternary ammonium borohydrides, such as TBABH, marked a significant advancement in the field of reducing agents. These compounds, characterized by a positively charged nitrogen atom bonded to four organic groups, offered solutions to the limitations of traditional borohydrides, particularly their poor solubility in non-polar solvents. smolecule.comthermofisher.com The synthesis of TBABH was first reported in 1972 by Brändström et al. through ion-exchange methods. smolecule.com Subsequent studies, such as those by Raber and Guida in 1976, demonstrated its effectiveness for reducing carbonyl compounds in solvents like dichloromethane (B109758). smolecule.comacs.org This evolution has led to the development of various generations of quaternary ammonium compounds with enhanced properties and a broader range of applications. bioguardhygiene.inenvironex.net.au
Scope and Relevance in Advanced Chemical Synthesis and Materials Science
The applications of this compound extend beyond simple reductions in organic synthesis. It has found significant utility in advanced chemical synthesis and the burgeoning field of materials science. chemimpex.com Its role as a selective reducing agent for sensitive functional groups is critical in the preparation of pharmaceutical intermediates and fine chemicals.
Driving Forces for Continued Research on TBABH
The continuous research interest in TBABH is fueled by its unique properties that address specific challenges in synthesis and materials science. Its enhanced solubility in organic solvents allows for reactions in non-aqueous environments, a critical advantage over reagents like sodium borohydride. chemimpex.comsmolecule.com Furthermore, its stability and ease of handling contribute to safer laboratory practices. chemimpex.com The ability to act as a phase-transfer catalyst, facilitating the movement of the borohydride anion between aqueous and organic phases, further expands its synthetic utility. Researchers are also exploring its potential in energy storage, specifically in the development of hydrogen storage materials and as a fuel for fuel cells. acs.orgnih.gov
Interdisciplinary Applications and Expanding Research Horizons
The versatility of TBABH has led to its application in a wide array of interdisciplinary research areas. In nanotechnology, it is used in the synthesis of nanoparticles, helping to create materials with unique electronic and catalytic properties. chemimpex.com For instance, it has been employed to stabilize palladium nanoparticles for catalytic hydrogenation. smolecule.com In materials science, it contributes to the development of advanced materials with tailored properties and is used in the synthesis of various metal borohydrides, which are important for hydrogen storage. chemimpex.comsmolecule.com Recent studies have even demonstrated its use in forming hybrid hydrogen storage materials and as a component in deep eutectic solvents for safer and more efficient hydrogen storage at room temperature. acs.orgmyscience.chmiragenews.com Its role in electrochemistry, particularly in enhancing the performance of batteries and fuel cells, is also an active area of investigation. chemimpex.comnih.gov
Compound Information Table
| Compound Name | Role/Application |
| This compound (TBABH) | Primary subject, reducing agent, phase-transfer catalyst smolecule.com |
| Sodium borohydride (NaBH₄) | Historical and comparative reducing agent numberanalytics.comacs.org |
| Lithium borohydride (LiBH₄) | Early borohydride reagent wikipedia.orgacs.org |
| Tetrabutylammonium bromide | Used in the synthesis of TBABH smolecule.com |
| Ammonia (B1221849) borane (B79455) | Used with TBABH to create deep eutectic solvents myscience.chmiragenews.com |
| Palladium nanoparticles | Stabilized by TBABH for catalytic hydrogenation smolecule.com |
Key Research Findings on this compound
| Research Area | Key Finding | Reference |
| Organic Synthesis | Effective for selective reduction of carbonyls and imines in organic solvents. chemimpex.com | chemimpex.com, |
| Materials Science | Used in the synthesis of metal nanoparticles and advanced materials. chemimpex.comsmolecule.com | chemimpex.com, smolecule.com |
| Energy Storage | Investigated for hydrogen storage applications, including hybrid materials and deep eutectic solvents. acs.orgmyscience.ch | acs.org, myscience.ch |
| Electrochemistry | Employed to enhance the performance of batteries and fuel cells. chemimpex.comnih.gov | chemimpex.com, nih.gov |
| Phase-Transfer Catalysis | The tetrabutylammonium cation facilitates the transfer of the borohydride anion between phases. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
boranuide;tetrabutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBOFJFPOCGSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33725-74-5 | |
| Record name | Tetrabutylammonium borohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33725-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033725745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium tetrahydroborate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Preparative Aspects of Tetrabutylammonium Borohydride
Established Synthesis Routes for Tetrabutylammonium (B224687) Borohydride (B1222165)
The synthesis of tetrabutylammonium borohydride is primarily achieved through metathesis or exchange reactions, which are well-established in chemical literature. These methods involve the reaction of a tetrabutylammonium salt with a simple inorganic borohydride.
The most common and straightforward method for synthesizing this compound is through a salt metathesis reaction. smolecule.com This involves an exchange reaction between a tetrabutylammonium halide, such as tetrabutylammonium bromide ((C₄H₉)₄NBr) or tetrabutylammonium chloride ((C₄H₉)₄NCl), and an alkali metal borohydride, typically sodium borohydride (NaBH₄). smolecule.comrsc.org
The reaction is generally carried out in a suitable solvent in which the this compound product is soluble, while the inorganic salt byproduct (e.g., sodium bromide or sodium chloride) is insoluble. This difference in solubility is the driving force for the reaction and simplifies the initial purification. Common solvents used for this purpose include ether, isopropyl alcohol, and dichloromethane (B109758). smolecule.com
The generalized reaction can be represented as:
(C₄H₉)₄N⁺X⁻ (in solution) + MBH₄ (in solution or as a solid) → (C₄H₉)₄N⁺BH₄⁻ (in solution) + MX (precipitate)
Where X is a halide (e.g., Cl, Br) and M is an alkali metal (e.g., Na, K).
| Tetrabutylammonium Salt | Borohydride Salt | Typical Solvents | Insoluble Byproduct |
|---|---|---|---|
| Tetrabutylammonium bromide | Sodium borohydride | Ether, Isopropyl alcohol | Sodium bromide (NaBr) |
| Tetrabutylammonium chloride | Sodium borohydride | Dichloromethane | Sodium chloride (NaCl) |
Wet-chemistry approaches refer to syntheses carried out in the liquid phase, where solvents play a crucial role in mediating the reaction. For the synthesis of this compound and its derivatives, the choice of solvent is critical for ensuring the solubility of the reactants and facilitating the precipitation of byproducts.
In a typical laboratory-scale wet-chemistry synthesis of this compound, a solution of a tetrabutylammonium salt in a solvent like dichloromethane is reacted with sodium borohydride. rsc.org The reaction mixture is typically stirred for a period to ensure complete reaction. The insolubility of the resulting sodium halide in the organic solvent allows for its easy removal by filtration. The desired product, this compound, remains dissolved in the solvent and can be isolated by evaporation of the solvent.
More advanced wet-chemistry methods may involve the use of specialized apparatus, such as a home-built Teflon line autoclave, particularly when reactions need to be carried out at elevated temperatures and pressures. rsc.org For instance, the synthesis of related borohydride complexes using TBABH₄ as a precursor can be performed in dichloromethane at elevated temperatures. rsc.org These methods allow for the synthesis of pure, unsolvated organic derivatives of metal borohydrides, which can be important for subsequent applications where the presence of solvent molecules in the crystal structure is undesirable.
Purification and Characterization Techniques in Research Settings
The purity of this compound is crucial for its application as a reducing agent, as impurities can lead to unwanted side reactions. Therefore, effective purification and rigorous characterization are essential steps following its synthesis.
Following the initial separation of the inorganic salt byproduct by filtration, the crude this compound is often subjected to further purification. Recrystallization from a suitable solvent is a common method to obtain a high-purity product. The choice of solvent for recrystallization depends on the solubility profile of TBABH₄ and any remaining impurities.
Several analytical techniques are employed to assess the purity of the final product:
Titration: Iodometric titration is a classic chemical method used to determine the concentration of borohydride ions. cyberleninka.ru The borohydride is reacted with a known excess of a standard iodine solution, and the unreacted iodine is then back-titrated. This method provides a quantitative measure of the active hydride content.
Chromatography: Techniques such as Gas Chromatography (GC) can be used to analyze reaction mixtures and assess the purity of the final product by detecting volatile impurities. niscpr.res.in High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can be used to quantify non-volatile impurities, such as unreacted tetrabutylammonium halide starting materials. researchgate.net
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, can be used to detect boron-containing impurities. The presence of a single, sharp signal corresponding to the BH₄⁻ anion is indicative of high purity.
A combination of spectroscopic techniques is used to confirm the structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum shows characteristic signals for the butyl groups of the tetrabutylammonium cation.
¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure of the cation.
¹¹B NMR: The boron-11 NMR spectrum is particularly diagnostic for the borohydride anion. It typically shows a quintet (due to coupling with the four equivalent protons) at a chemical shift in the range of -26 to -45 ppm, which is characteristic of the BH₄⁻ anion. niscpr.res.in
Infrared (IR) Spectroscopy: The IR spectrum of TBABH₄ displays characteristic absorption bands. The B-H stretching vibrations are typically observed in the region of 2000-2500 cm⁻¹, while B-H bending modes appear between 1000-1500 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a peak corresponding to the tetrabutylammonium cation.
| Technique | Observed Feature | Typical Value/Region |
|---|---|---|
| ¹¹B NMR | Chemical Shift (δ) for BH₄⁻ | -26 to -45 ppm |
| IR Spectroscopy | B-H Stretching Vibration | 2000-2500 cm⁻¹ |
| IR Spectroscopy | B-H Bending Vibration | 1000-1500 cm⁻¹ |
| Mass Spectrometry | Mass-to-charge ratio (m/z) of Cation | Corresponding to [(C₄H₉)₄N]⁺ |
Green Chemistry Considerations in TBAB Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma When evaluating the synthesis of this compound, several of these principles are relevant.
Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sphinxsai.com The exchange reaction for the synthesis of TBABH₄ can have a relatively high atom economy, as the main byproduct is a simple salt. For example, in the reaction of tetrabutylammonium bromide with sodium borohydride, the atom economy can be calculated as follows:
% Atom Economy = (Molecular Weight of (C₄H₉)₄NBH₄ / (Molecular Weight of (C₄H₉)₄NBr + Molecular Weight of NaBH₄)) * 100
Use of Safer Solvents: The choice of solvent is a key consideration in green chemistry. While dichloromethane is an effective solvent for the synthesis of TBABH₄, it is a chlorinated solvent with associated environmental and health concerns. acs.org Research into greener alternatives that can provide similar solubility characteristics for the product while being less hazardous is an area for potential improvement.
Waste Prevention: The primary byproduct of the exchange reaction is an inorganic salt (e.g., NaBr or NaCl). While this is a relatively benign byproduct, its separation and disposal should be managed in an environmentally responsible manner. Ideally, processes would be developed where the byproduct can be recycled or reused.
| Green Chemistry Principle | Application to TBABH₄ Synthesis | Considerations for Improvement |
|---|---|---|
| Atom Economy | The exchange reaction generally has a good atom economy. | Optimizing reaction conditions to maximize yield and minimize side products. |
| Safer Solvents | Dichloromethane is commonly used but has environmental concerns. | Exploring the use of greener solvents with similar properties. |
| Waste Prevention | The main byproduct is a simple inorganic salt. | Developing methods for the recycling or reuse of the salt byproduct. |
Advanced Reductive Transformations in Organic Synthesis
Chemoselective and Regioselective Reductions Mediated by Tetrabutylammonium (B224687) Borohydride (B1222165)
Tetrabutylammonium borohydride offers distinct advantages in the selective reduction of various functional groups. The bulky tetrabutylammonium cation plays a crucial role in modulating the reactivity of the borohydride anion, leading to enhanced selectivity in complex molecules.
Reduction of Carbonyl Compounds to Alcohols
The reduction of carbonyl functionalities to their corresponding alcohols is a fundamental transformation in organic chemistry. This compound provides a mild and efficient means to achieve this conversion for a variety of carbonyl-containing substrates.
This compound is highly effective for the reduction of both aldehydes and ketones to primary and secondary alcohols, respectively. The high solubility of this reagent in solvents like dichloromethane (B109758) facilitates these reductions in aprotic media. researchgate.net Generally, aldehydes are reduced more rapidly than ketones, allowing for a degree of chemoselectivity. This difference in reactivity can be exploited to selectively reduce an aldehyde in the presence of a ketone under carefully controlled conditions. tandfonline.com
The general transformation for the reduction of aldehydes and ketones is depicted below:
Aldehyde to Primary Alcohol: R-CHO + [H⁻] → R-CH₂OH
Ketone to Secondary Alcohol: R-CO-R' + [H⁻] → R-CH(OH)-R'
A representative data table for the reduction of various aldehydes and ketones with this compound will be compiled as more specific experimental data becomes available.
The reduction of esters to primary alcohols using borohydride reagents is typically a slower process compared to the reduction of aldehydes and ketones. youtube.com With this compound in aprotic solvents such as dichloromethane, the reduction of esters is notably slow. For instance, the reduction of ethyl laurate was found to be only 25% complete after four days at room temperature. researchgate.net This inherent low reactivity allows for the selective reduction of more reactive functional groups, such as aldehydes and ketones, in the presence of an ester moiety.
Further research is required to populate a data table with a broader range of ester substrates and their corresponding reduction outcomes using this compound.
In a significant departure from the reactivity of alkali metal borohydrides like sodium borohydride, which are generally ineffective at reducing carboxylic acids, tetraalkylammonium borohydrides have been shown to reduce carboxylic acids to the corresponding primary alcohols in good yields. researchgate.netsemanticscholar.org This transformation is particularly noteworthy as it proceeds with stoichiometric quantities of the hydride and does not necessitate the use of Lewis acid catalysts. researchgate.net This unique reactivity provides a valuable method for the selective reduction of carboxylic acid groups in the presence of other functional groups. For example, adipic acid monoethyl ester can be selectively converted to ethyl 6-hydroxyhexanoate (B1236181) in 88% yield, and p-cyanobenzoic acid is reduced to p-cyanobenzyl alcohol in 82% yield, demonstrating the chemoselectivity of this reagent. researchgate.net
Table 1: Selective Reduction of Carboxylic Acids with this compound
| Substrate | Product | Yield (%) |
| Adipic acid monoethyl ester | Ethyl 6-hydroxyhexanoate | 88 |
| p-Cyanobenzoic acid | p-Cyanobenzyl alcohol | 82 |
This table is based on the findings reported in the available literature. researchgate.net
Acid chlorides are highly reactive carbonyl compounds and are rapidly reduced by this compound. researchgate.net The reduction proceeds through an initial conversion to the corresponding aldehyde, which is then further reduced to the primary alcohol. chemistrysteps.com Due to the high reactivity of both the starting acid chloride and the intermediate aldehyde, an excess of the reducing agent is typically employed to ensure complete conversion to the alcohol. chemistrysteps.com
A data table illustrating the reduction of various acid chlorides to their corresponding primary alcohols with this compound, including reaction conditions and yields, will be added as more specific experimental data is sourced.
Reductive Amination Reactions
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. Borohydride reagents are commonly employed for the reduction step. organicreactions.org While specific examples detailing the use of this compound in reductive amination are not extensively documented in the readily available literature, its properties as a soluble hydride source in organic solvents suggest its potential utility in this transformation. The general principle involves the in-situ formation of an imine from an aldehyde or ketone and a primary or secondary amine, followed by reduction. The choice of borohydride reagent can influence the outcome and chemoselectivity of the reaction. commonorganicchemistry.com
Further investigation is needed to provide specific examples and create a data table for reductive amination reactions mediated by this compound.
Deoxygenation Reactions
While direct deoxygenation of alcohols using this compound is not a widely documented standalone procedure, its role as a terminal reductant in electroreductive deoxygenation has been explored. In such systems, this compound can be used to replace sacrificial metal anodes. The oxidation of the borohydride at an inert anode facilitates the reductive deoxygenation of alcohols, showcasing its utility in electrosynthetic methodologies. researchgate.net This approach is part of a broader effort to develop more sustainable and environmentally friendly synthetic methods.
Reduction of Nitriles and Amides to Amines
This compound has been demonstrated as an effective reagent for the reduction of nitriles and amides to their corresponding primary amines. A key advantage of this method is its chemoselectivity. When the reduction is carried out in refluxing dichloromethane, other functional groups that might be present on an aromatic ring, such as ester, nitro, and halogen moieties, remain unaffected. For instance, the reduction of p-tolunitrile (B1678323) with this compound yields p-tolubenzylamine, and acetanilide (B955) is reduced to N-ethylaniline. tandfonline.com This selectivity allows for the targeted reduction of nitriles and amides in complex molecules without the need for protecting groups. The reaction typically involves refluxing the substrate with an excess of this compound in a suitable solvent like dichloromethane.
Table 1: Reduction of Nitriles and Amides with this compound
| Substrate | Product | Solvent | Conditions |
|---|---|---|---|
| p-Tolunitrile | p-Tolubenzylamine | Dichloromethane | Reflux |
| Acetanilide | N-Ethylaniline | Dichloromethane | Reflux |
| Chloroacetanilide | N-Ethylaniline | Tetrahydrofuran (B95107) | Stirring, 5h |
Selective Reduction of β-Ketoamides and β-Ketoesters
In the realm of stereoselective reductions, this compound exhibits notable diastereoselectivity in the reduction of β-ketoamides and β-ketoesters. The reduction of these substrates with this compound in ethanol (B145695) leads preferentially to the formation of the anti-β-hydroxy isomer. This selectivity is in contrast to reductions with zinc borohydride, which are highly selective for the syn-β-hydroxy isomer. The ability to selectively access one diastereomer over the other by choosing the appropriate borohydride reagent is a valuable tool in the synthesis of complex organic molecules where stereochemistry is crucial.
Reduction of Carbohydrate Derivatives
This compound has been utilized in the synthesis of deoxysugars through an SN2 reduction mechanism. This method provides an efficient pathway for the selective deoxygenation of specific positions in carbohydrate molecules. For example, a protected sugar derivative can be converted to its corresponding deoxysugar with this compound. The reaction proceeds via a nucleophilic attack of the hydride on a carbon atom bearing a suitable leaving group, leading to the displacement of that group and the formation of a C-H bond. This approach is particularly useful for creating modified carbohydrates that are important as biological probes or as building blocks for the synthesis of natural products.
Reduction of Halogenated Compounds
The reactivity of this compound towards halogenated compounds is highly dependent on the nature of the halide. While aromatic halides are generally not reduced by this reagent, alkyl halides are readily reduced. tandfonline.com This difference in reactivity allows for the selective reduction of an alkyl halide in the presence of an aryl halide.
Research on tandem reductions has shown that this compound can be used for multifunctional transformations in tetrahydrofuran (THF). tandfonline.com For instance, in molecules containing both a bromoalkane and an ester or an amide, both functional groups can be reduced in a single step. Bromoesters are converted to the corresponding alcohols, and chloroamides are reduced to the corresponding amines. tandfonline.com Furthermore, bromo compounds with unsaturation can undergo simultaneous reduction of the halogen and hydroboration of the double bond. tandfonline.com For example, undecenyl bromide is converted to undecanol (B1663989) after an oxidative workup. tandfonline.com
Table 2: Tandem Reductions of Halogenated Compounds with this compound in THF
| Substrate | Product (after appropriate workup) | Transformation |
|---|---|---|
| Bromoester | Alcohol | Reduction of bromo group and ester |
| Dibromoester | Saturated Alcohol | Reduction of both bromo groups and ester |
| Chloroacetamide | Amine | Reduction of chloro group and amide |
| Undecenyl bromide | Undecanol | Reduction of bromo group and hydroboration of double bond |
Stereoselective and Enantioselective Reductions
This compound plays a significant role in stereoselective and enantioselective reductions, particularly in the asymmetric reduction of prochiral ketones. Its favorable solubility in common organic solvents often leads to improved enantioselectivities compared to other borohydride reagents.
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis. This compound, in combination with chiral catalysts, has proven to be a highly effective system for this purpose.
One notable application involves the in situ generation of a chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol, this compound, and methyl iodide. This system has been successfully used to reduce a variety of prochiral ketones to their corresponding alcohols with high enantiomeric excess (up to 96% ee). The enhanced enantioselectivity observed with this compound is attributed to its better solubility in the reaction solvent, typically tetrahydrofuran (THF), compared to other tetraalkylammonium borohydrides.
The scope of this protocol has been investigated with various substituted acetophenones. It has been observed that acetophenone (B1666503) derivatives bearing electron-withdrawing groups generally yield higher enantioselectivity compared to those with electron-donating substituents.
Table 3: Asymmetric Reduction of Prochiral Ketones using (1S, 2R)-(-)-cis-1-amino-2-indanol and this compound
| Substrate (Acetophenone Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Acetophenone | 89 | 91 |
| 4-Chloroacetophenone | 91 | 96 |
| 4-Bromoacetophenone | 90 | 95 |
| 4-Nitroacetophenone | 88 | 96 |
| 4-Methylacetophenone | 87 | 89 |
| 4-Methoxyacetophenone | 86 | 87 |
Influence of Chiral Catalysts and Reaction Conditions on Enantioselectivity
The enantioselectivity of reductions involving this compound can be significantly influenced by the use of chiral catalysts and specific reaction conditions. One effective method involves the in situ generation of a chiral oxazaborolidine catalyst. This can be achieved by reacting a chiral amino alcohol, such as (1S, 2R)-(-)-cis-1-amino-2-indanol, with this compound and methyl iodide. ijprs.com This approach has been successfully applied to the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. ijprs.com
The choice of the borohydride reagent and the solvent plays a crucial role in determining the enantioselectivity of the reaction. While reagents like tetramethylammonium (B1211777) borohydride and tetraethylammonium (B1195904) borohydride can yield moderate enantioselectivity (67-73%), they often require longer reaction times. ijprs.com The use of this compound, however, can lead to significantly better enantioselectivity (up to 91%) and good yields (89%). ijprs.com This improvement is attributed to the enhanced solubility of this compound in common organic solvents like tetrahydrofuran (THF). ijprs.com The reaction solvent itself is a critical parameter; changing the solvent from THF to dichloromethane (DCM) has been observed to lower the enantioselectivity. ijprs.com
Furthermore, the electronic properties of the substrate can affect the outcome. In the reduction of substituted acetophenones, derivatives bearing electron-withdrawing groups tend to exhibit better enantioselectivity compared to those with electron-donating substituents. ijprs.com
| Borohydride Reagent | Enantioselectivity (% ee) | Reaction Time | Notes |
|---|---|---|---|
| Tetramethylammonium borohydride | 67-73% | Longer | - |
| Tetraethylammonium borohydride | 67-73% | Longer | - |
| This compound | up to 91% | Shorter | Improved enantioselectivity attributed to better solubility in THF. ijprs.com |
Dihydrogen Bonding in Stereocontrol of α-Hydroxycarbonyl Reductions
In the reduction of α-hydroxycarbonyl compounds with this compound, dihydrogen bonding plays a critical role in stereocontrol. This interaction occurs between the hydroxyl group of the substrate and the borohydride anion (BH₄⁻). It is hypothesized that a dihydrogen-bonded complex forms before the reduction and is maintained throughout the hydride transfer process. umich.edu
Photochemical and Radical-Mediated Reactions
This compound is also a key reagent in various reactions initiated by light or involving radical intermediates.
Light-Driven Reductive Cleavage of Sulfonamides
A practical method for the reductive cleavage of sulfonamides has been developed utilizing this compound as the reducing agent in a photochemical process. researchgate.netnih.govacs.org This transformation is promoted by thiourea-based organophotosensitizers and proceeds under mild reaction conditions. researchgate.netorganic-chemistry.orgresearchgate.net The reaction tolerates a variety of substrates, allowing for the efficient cleavage of the N-S bond. researchgate.netacs.org Mechanistic studies suggest that the process involves the excited state of the sulfonamide reacting with the borohydride anion (BH₄⁻) to generate a ketyl radical. Following a proton-coupled electron transfer, the N–S bond cleaves, leading to the deprotected amine. researchgate.net
Borohydride-Mediated Radical C-C Bond Forming Reactions
This compound has emerged as a greener substitute for traditional tin-based reagents, such as tributyltin hydride, in mediating radical carbon-carbon bond-forming reactions. researchgate.netrsc.org
Giese Reactions
In the context of Giese-type reactions, this compound (or its cyanoborohydride counterpart) effectively facilitates the addition of alkyl radicals to electron-deficient alkenes. researchgate.netorganic-chemistry.org This tin-free process is typically initiated by light or heat and proceeds efficiently with various primary, secondary, and tertiary alkyl iodides. organic-chemistry.org A key advantage of this system is its chemoselectivity; the reaction occurs at the carbon-iodine bond while leaving carbon-bromine and carbon-chlorine bonds intact. researchgate.netorganic-chemistry.org The proposed mechanism involves an iodine atom transfer from the alkyl iodide to a radical initiator, followed by the addition of the resulting alkyl radical to the alkene. The final step is a reduction of the newly formed carbon-iodine bond by the borohydride. organic-chemistry.org
Radical Carbonylation
The utility of this compound extends to radical carbonylation reactions, enabling three-component couplings. researchgate.netorganic-chemistry.org A notable application is the tin-free radical/ionic hydroxymethylation of secondary and tertiary alkyl iodides. This reaction proceeds efficiently using this compound as the hydrogen source under an atmospheric pressure of carbon monoxide (CO), with photoirradiation by black light. acs.org The process involves hybrid radical/ionic mechanisms to achieve the hydroxymethylation of the alkyl substrates. acs.org
| Reaction Type | Role of this compound | Key Features | Reference |
|---|---|---|---|
| Giese Reaction | Tin-free radical mediator/hydrogen source | Chemoselective for alkyl iodides; initiated by light or heat. organic-chemistry.org | researchgate.netorganic-chemistry.org |
| Radical Carbonylation | Hydrogen source for three-component coupling | Enables tin-free hydroxymethylation with CO under photoirradiation. acs.org | researchgate.netacs.org |
Addition to Formaldehyde (B43269) Reactions
This compound, as a source of hydride, is known to be a versatile reducing agent for a variety of carbonyl compounds, including aldehydes and ketones. The fundamental reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of formaldehyde, which would result in the formation of methanol (B129727) upon protonation.
However, a detailed review of the scientific literature does not yield specific research studies or comprehensive data focused exclusively on the addition of this compound to formaldehyde. While the reduction of aldehydes is a general capability of this reagent, specific findings, such as optimized reaction conditions, kinetic data, or comparative yield analyses for the reduction of formaldehyde using this compound, are not extensively documented in readily available sources. General literature on borohydride reductions suggests that the reaction would proceed, but without specific studies, detailed research findings cannot be presented.
Hydroxylation of Arylboronic Acids
The conversion of arylboronic acids to phenols is a significant transformation in organic synthesis. This process, known as ipso-hydroxylation, typically involves an oxidative step. A thorough search of the chemical literature indicates that the use of this compound as a primary reagent for the hydroxylation of arylboronic acids is not a documented or conventional method.
Standard methods for this transformation often employ oxidizing agents such as hydrogen peroxide, oxone, or N-oxides, sometimes in the presence of transition metal catalysts. These reagents facilitate the oxidation of the boronic acid to the corresponding phenol. This compound is fundamentally a reducing agent, providing a source of hydride ions. Its chemical nature is contrary to the oxidative requirements of this particular transformation. Consequently, there are no detailed research findings or data tables available that describe the use of this compound for the hydroxylation of arylboronic acids.
Mechanistic Investigations and Theoretical Studies
Hydride Transfer Mechanisms in TBAB Reductions
The reduction of carbonyl compounds by tetrabutylammonium (B224687) borohydride (B1222165) (TBAB) is a fundamental reaction in organic synthesis. Mechanistic investigations have focused on understanding the nature of the hydride transfer, the role of the surrounding environment, and the energetic profile of the reaction.
Role of the Hydride Ion (H⁻) from the Borohydride Anion (BH₄⁻)
The primary role of the tetrabutylammonium borohydride in reductions is to serve as a source of a hydride ion (H⁻). The borohydride anion (BH₄⁻) is the active reducing species, delivering a hydride to the electrophilic carbonyl carbon. This process involves the electron pair from a boron-hydrogen bond acting as the nucleophile. nih.gov In the reduction of α-hydroxyketones, such as 2-hydroxycyclopentanone, with TBAB, the BH₄⁻ anion is the key agent for the transformation of the ketone into a diol. researchgate.net The presence of the bulky, non-coordinating tetrabutylammonium cation allows the borohydride anion to be soluble in less polar organic solvents, where its reactivity can be finely tuned.
A significant interaction that facilitates this hydride transfer in specific substrates is the formation of a dihydrogen bond. This non-classical hydrogen bond occurs between the protic hydrogen of a substrate's hydroxyl group and the hydridic hydrogen of the borohydride anion. researchgate.net This interaction plays a crucial role in activating the substrate, making the subsequent intramolecular hydride transfer more favorable. researchgate.net
Influence of Solvent Systems on Reaction Pathways
The choice of solvent significantly impacts the reaction kinetics and mechanistic pathway of reductions involving borohydrides. While TBAB allows for reductions in aprotic solvents like dichloromethane (B109758), the nature of the solvent can alter the activation parameters of the reaction. researchgate.netnih.gov
Theoretical studies on other borohydride systems have similarly underscored the critical role of the solvent. For instance, computational models for the reduction of 2-halocyclohexanones by sodium borohydride failed to locate transition states in the gas phase, indicating their highly polar character and the necessity of including solvation effects for accurate modeling. wikipedia.org The inclusion of both implicit and explicit solvent molecules is often crucial to correctly reproduce experimental outcomes, such as stereoselectivity. wikipedia.org
Transition State Analysis and Activation Parameters
Analysis of the transition state and its associated activation parameters provides deep insight into the reaction mechanism. For the reduction of α-hydroxyketones with TBAB, the formation of a dihydrogen bond between the substrate's hydroxyl group and the BH₄⁻ anion is key to activating the substrate. researchgate.net This activation is quantitatively reflected in the activation parameters.
| Parameter | Value | Significance |
|---|---|---|
| ΔΔH‡ (Activation Enthalpy Change) | -6.6 kcal/mol | Indicates significant stabilization of the transition state due to dihydrogen bonding. |
| ΔS‡ (Activation Entropy) | Overall negative | Suggests a reduction in the degrees of freedom, consistent with a cyclic transition state. |
| ΔΔS‡ (Entropy difference, 2-propanol vs 1,2-DCB) | -21.4 e.u. | Highlights the ordering effect of a protic solvent (2-propanol) in the transition state. |
Complexation and Interaction Studies of this compound
The reactivity and selectivity of TBAB are heavily influenced by its interactions with substrates and the surrounding medium. These interactions can pre-organize the reactants, leading to specific reaction outcomes.
Interactions with Substrates and Their Reactivity Profiles
The interaction of TBAB with substrates containing hydroxyl groups is a well-documented phenomenon that enhances reactivity. In the reduction of α-hydroxyketones, infrared spectroscopy provides direct evidence for the formation of a dihydrogen bond between the ketone's OH group and the borohydride anion. For example, the OH peak of 2-hydroxycyclopentanone in 1,2-dichlorobenzene (B45396) shifts from 3450 cm⁻¹ to 3250 cm⁻¹ upon the addition of TBAB. researchgate.net This band, indicative of the dihydrogen bonding interaction, remains stable throughout the reaction, suggesting that this complexation is a key feature of the reduction pathway. researchgate.net
This specific interaction not only activates the substrate for reduction but can also govern the stereochemical outcome. The pre-organization of the borohydride and the substrate through this interaction can lead to preferential delivery of the hydride from one face of the carbonyl group. For the reduction of 2-hydroxycyclopentanone, this interaction leads to a specific trans:cis ratio of the resulting diol products. researchgate.net The study found that this dihydrogen bonding is a more dominant interaction than any potential classical hydrogen bonding between the substrate's hydroxyl group and the carbonyl oxygen. researchgate.net
Electron Paramagnetic Resonance Studies of Interactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons, such as organic radicals or metal complexes. rsc.org While borohydrides are primarily known as hydride-transfer agents, they can also participate in single-electron transfer (SET) processes or act as hydrogen-atom transfer (HAT) reagents, which can generate radical intermediates. Such radical species would be detectable by EPR spectroscopy.
Dihydrogen Bonding in Reaction Mechanisms
Dihydrogen bonding is a non-covalent interaction that occurs between a protonic hydrogen atom (one with a partial positive charge, typically bonded to an electronegative atom like nitrogen or oxygen) and a hydridic hydrogen atom (one with a partial negative charge, such as those in the borohydride anion, BH₄⁻). This type of bonding can play a crucial role in stabilizing transition states and directing the pathways of chemical reactions, particularly in the chemistry of amine boranes and related hydrides.
However, in the case of this compound, the cation is [N(C₄H₉)₄]⁺. This cation lacks the acidic protons (N-H bonds) that are typically involved in the strong dihydrogen bonds that influence reaction mechanisms. The hydrogen atoms on the butyl chains are bonded to carbon and are not sufficiently protonic to form significant dihydrogen bonds with the BH₄⁻ anion. Consequently, mechanistic investigations focusing on the role of dihydrogen bonding in reactions involving solely this compound are not prominent in the scientific literature. The primary role of the large tetrabutylammonium cation is to provide solubility in organic solvents, thereby influencing the reagent's reactivity through solvent effects rather than direct participation in dihydrogen bonding.
Recent research has shown that strong hydrogen bonds are formed when this compound is mixed with ammonia (B1221849) borane (B79455) to create a deep eutectic solvent for hydrogen storage. epfl.ch Spectroscopic analysis of this mixture confirmed that these interactions disrupt the solid structure of the components, keeping the mixture in a liquid state down to -50°C and allowing for the release of hydrogen at temperatures as low as 60°C. epfl.ch This indicates that while the tetrabutylammonium cation itself does not form dihydrogen bonds, its presence can facilitate an environment where such interactions between other components, like ammonia borane, are significant.
Computational Chemistry and DFT Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms, selectivity, and energetics of chemical reactions. For borohydride reductions, DFT calculations can provide detailed insights into transition state structures, activation energies, and reaction pathways that are often difficult to determine experimentally. Such studies have been extensively applied to simpler borohydrides like sodium borohydride to understand their reactivity and selectivity. researchgate.netnih.gov
DFT calculations are powerful in predicting the outcomes and stereoselectivity of reductions by borohydride reagents. By modeling the transition states for the hydride attack on a substrate, researchers can determine the lowest energy pathway, which corresponds to the major product formed. For instance, theoretical studies on the reduction of ketones with sodium borohydride have successfully predicted the diastereoselectivity by analyzing the energies of competing transition state structures, often including the role of the cation and solvent molecules. researchgate.netnih.gov
For this compound, specific and detailed DFT studies aimed at predicting its reaction outcomes and selectivity are not widely available in the current literature. The computational focus has largely been on smaller, inorganic borohydrides. However, the known reactivity and selectivity of this compound in various organic reductions have been established experimentally. Its utility as a versatile reducing agent is well-documented.
Below is a table summarizing some of the experimentally observed reductions using this compound, which could serve as a basis for future computational investigations.
| Substrate Class | Product Class | Solvent | Observations |
|---|---|---|---|
| Aldehydes | Primary Alcohols | Dichloromethane | Chemoselective reduction in the presence of ketones. acs.org |
| Ketones | Secondary Alcohols | Dichloromethane | Effective reduction of various ketones. acs.org |
| Acid Chlorides | Primary Alcohols | Dichloromethane | Reduced to the corresponding alcohols. |
| Prochiral Ketones | Chiral Alcohols | Tetrahydrofuran (B95107) (THF) | Used with a chiral catalyst to achieve high enantioselectivity (up to 91%). ijprs.com |
| Terminal Alkenes | Primary Alcohols | Chloroform | Undergoes hydroboration followed by oxidation to yield alcohols. niscpr.res.in |
| Internal Alkynes | Ketones | Chloroform | Forms vinyl boranes which are oxidized to ketones. niscpr.res.in |
Computational studies are instrumental in mapping the flow of energy during a chemical reaction, from reactants through the transition state to the products. These investigations can reveal how energy is distributed among vibrational modes and how it is transferred to and from the surrounding solvent molecules. Such detailed understanding is crucial for a complete picture of reaction dynamics.
Despite the utility of these methods, a review of the scientific literature indicates a lack of specific computational studies focused on elucidating the energy transfer pathways for reactions involving this compound. Research in this area has predominantly targeted materials and reactions relevant to energy storage, such as the thermal decomposition of metal borohydrides.
Applications in Materials Science and Inorganic Chemistry
Role in Ionic Liquids and Related Systems
Borohydride-Based Ionic Liquids for Hydrogen Storage
Tetrabutylammonium (B224687) borohydride (B1222165) has been investigated as a component in hybrid materials for hydrogen storage. One such application involves its use in forming a tetra-n-butylammonium borohydride semiclathrate. This hybrid material has been demonstrated to store molecular hydrogen within its vacant cavities, as confirmed by Raman spectroscopy and direct gas release measurements. Powder X-ray diffraction has also verified the formation of this semiclathrate structure. The presence of the borohydride (BH4-) anion has been shown to stabilize tetraalkylammonium hydrates. smolecule.com
Beyond the physical storage of hydrogen, the incorporated BH4- anions can react with the water host molecules in a hydrolysis reaction, leading to the production of additional hydrogen. This chemical storage mechanism significantly increases the material's hydrogen storage capacity. In one study, the additional hydrogen from hydrolysis resulted in a 170% increase in the gravimetric hydrogen storage capacity compared to the physically bound hydrogen alone. The decomposition temperature of the tetra-n-butylammonium borohydride semiclathrate was found to be 5.7 °C. smolecule.com
More recently, tetrabutylammonium borohydride has been used to create a hydride-based deep eutectic solvent (DES) for hydrogen storage. By physically mixing ammonia (B1221849) borane (B79455) with this compound, a stable, transparent, hydrogen-rich liquid is formed at room temperature. rsc.orgniscpr.res.in This novel DES can remain in a liquid state down to -50°C. rsc.orgniscpr.res.in The liquid mixture has a hydrogen content of up to 6.9% by weight, which surpasses some of the 2025 targets for hydrogen storage set by the US Department of Energy. rsc.orgniscpr.res.in
One of the key advantages of this DES is the relatively low temperature at which it releases hydrogen. Pure hydrogen gas can be released at temperatures as low as 60°C, which is significantly lower than many solid hydrogen storage materials. rsc.orgniscpr.res.in Research has shown that in this mixture, the ammonia borane decomposes first, suggesting that parts of the mixture could potentially be reused. rsc.org This development could lead to safer and more straightforward storage and transport of hydrogen at room temperature, avoiding the need for high-pressure tanks or cryogenic liquids. rsc.orgniscpr.res.in
Table 1: Properties of this compound-Based Hydrogen Storage Systems
| Property | This compound Semiclathrate | Ammonia Borane & this compound DES |
|---|---|---|
| Hydrogen Storage Mechanism | Physical (in cavities) and Chemical (hydrolysis) | Chemical |
| Decomposition/Release Temperature | 5.7 °C | Starts at 60 °C |
| Gravimetric Hydrogen Capacity | 170% increase from hydrolysis | Up to 6.9% by weight |
| Physical State | Solid | Liquid at room temperature |
| Special Features | BH4- anion stabilizes the hydrate structure | Remains liquid down to -50 °C |
Interaction with CO2 in Ionic Liquid Systems
Borohydride ionic liquids have been identified as effective reductants for the N-formylation of various amines using carbon dioxide, yielding formamides. researchgate.net While research has focused on imidazolium-based borohydride ionic liquids, the underlying chemistry of the borohydride anion is key to its interaction with CO2. These systems demonstrate the potential for borohydride-containing ionic liquids to be used in CO2 capture and utilization. researchgate.net
In a broader context, various ionic liquids, including those with amino acid-based anions, have been explored for their dual capability to capture CO2 and catalyze its hydrogenation to formate. daneshyari.com For instance, tetrabutylammonium-based ionic liquids with amino acid counter ions have shown high activity in this process. daneshyari.com This highlights the role of the cation in creating a suitable environment for the capture and conversion of CO2. The interaction with CO2 in these systems often involves the formation of carbamic acid or other adducts, which can then be hydrogenated. epj-conferences.org The design of both the cation and the anion of the ionic liquid is crucial for optimizing CO2 solubility and reactivity. epj-conferences.org
Deuterated Analogues in Research
Deuterated analogues of chemical compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in various research fields. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to improved metabolic profiles and enhanced pharmacokinetic properties of drugs. This "deuterium kinetic isotope effect" is a key reason for the interest in deuterated compounds in drug discovery.
In the context of this compound, deuterated analogues have been synthesized for specific research applications. For instance, the synthesis of deuterated tetrabutylammonium octahydrotriborate (TBAB3D8) has been achieved starting from sodium borodeuteride (NaBD4). This deuterated compound is of high interest for neutron diffraction studies. rsc.org The synthesis procedure can be adapted to produce other deuterated borane salts in the liquid phase. rsc.org
Furthermore, the synthesis of tetrabutylammonium iodide with selective deuteration of the tetrabutylammonium cation has been reported for use in nuclear magnetic resonance (NMR) studies to investigate the aggregation of ion pairs in solvents with low polarity. researchgate.net While not the borohydride salt, this demonstrates the feasibility of preparing isotopically labeled versions of the tetrabutylammonium cation for detailed structural and dynamic studies. The use of deuterated solvents, such as deuterated chloroform, is also a standard technique in the NMR spectroscopic analysis of this compound to characterize the cation and anion. smolecule.com
Analytical Chemistry Applications
Use in Chromatographic Techniques
In the realm of chromatography, the tetrabutylammonium (B224687) (TBA) cation is a key component in a technique known as ion-pair chromatography.
Ion-pair chromatography is a powerful technique in High-Performance Liquid Chromatography (HPLC) used to separate ionic and highly polar analytes on reversed-phase columns, which are typically non-polar. daneshyari.comslideshare.net The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. slideshare.nettechnologynetworks.com This reagent consists of an ion that has a charge opposite to that of the analyte, and a hydrophobic alkyl chain. smolecule.com
The tetrabutylammonium cation, provided by salts like tetrabutylammonium borohydride (B1222165), serves as a cationic ion-pairing reagent for the analysis of acidic samples containing anionic analytes. phenomenex.comniscpr.res.in The mechanism of separation in ion-pair chromatography can be described by two primary models:
Ion-Pair Formation in the Mobile Phase: The tetrabutylammonium cation forms a neutral, electrically balanced ion pair with the anionic analyte in the mobile phase. slideshare.netthermofisher.com This newly formed complex is more hydrophobic than the original analyte ion, leading to increased retention on a non-polar stationary phase (like a C18 column). technologynetworks.comniscpr.res.in
Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic butyl chains of the tetrabutylammonium cations adsorb onto the surface of the reversed-phase packing material. thermofisher.com This process creates a dynamic ion-exchange surface where the anionic analytes can be retained and separated. thermofisher.com
The use of tetrabutylammonium salts as ion-pairing agents offers several advantages in HPLC, including improved retention times, enhanced peak shapes, and better resolution for charged analytes that would otherwise elute quickly with poor separation. slideshare.netniscpr.res.in The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that needs to be optimized to achieve the desired separation. technologynetworks.com
Below is a table summarizing the characteristics and applications of tetrabutylammonium salts as ion-pairing agents in HPLC.
| Feature | Description |
| Analyte Type | Acidic compounds that are anionic in the mobile phase. phenomenex.com |
| Mechanism | Forms a neutral, more hydrophobic ion pair with the analyte, increasing its retention on a reversed-phase column. slideshare.netniscpr.res.in |
| Stationary Phase | Typically non-polar, such as C8 or C18. technologynetworks.com |
| Advantages | Improves retention, peak shape, and resolution of ionic analytes. slideshare.net |
| Common Counter-ions | While the focus is on the tetrabutylammonium cation, common salts used include those with hydroxide, bromide, phosphate, and hydrogen sulfate (B86663) anions. daneshyari.comsmolecule.comphenomenex.com |
It is important to note that while the tetrabutylammonium cation is a widely used ion-pairing agent, the borohydride salt is less common for this application in HPLC mobile phases due to the reducing nature of the borohydride anion.
Sample Preparation and Derivatization in Analysis
The primary documented role of tetrabutylammonium borohydride in a chemical context is as a reducing agent in organic synthesis. smolecule.com It is known to reduce carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. smolecule.com
In the context of analytical chemistry, derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. mdpi.com For instance, a compound might be derivatized to make it more volatile for gas chromatography or to add a fluorescent tag for HPLC with fluorescence detection. greyhoundchrom.com
Despite the reducing capabilities of the borohydride anion, the use of this compound specifically for sample preparation or as a derivatization agent for the purpose of enhancing analysis in a chromatographic setting is not well-documented in scientific literature. Its application is predominantly in synthetic chemistry rather than analytical sample processing.
Emerging Research Directions and Future Prospects
The landscape of chemical synthesis is continually evolving, driven by the pursuit of greater efficiency, selectivity, and sustainability. Within this context, Tetrabutylammonium (B224687) borohydride (B1222165) (TBABH) is at the forefront of several emerging research areas that promise to redefine its utility and expand its applications. Researchers are actively exploring novel reagents, advanced manufacturing techniques, and environmentally conscious processes centered around this versatile hydride donor.
Q & A
Q. What are the standard procedures for carbonyl reductions using TBAB, and how do reaction conditions influence yield?
TBAB is typically dissolved in dichloromethane (1 M substrate concentration) and reacted with aldehydes/ketones at room temperature. For aldehydes, 1.5 equivalents of TBAB suffice for >90% yield, while ketones require 4 equivalents due to slower kinetics . Quenching with alkaline H₂O₂ followed by extraction and drying (Na₂SO₄) ensures high purity. For example, cyclohexanone reduction achieves 94% yield after 48 hours at 25°C . Avoid aqueous/alcoholic solvents to prevent side reactions (e.g., acetal formation) .
Q. How should TBAB be synthesized, stored, and handled to maintain stability?
TBAB is synthesized via sodium borohydride and tetrabutylammonium chloride in ethyl acetate, followed by recrystallization and vacuum drying at 50–60°C . Storage at 6°C in airtight containers prevents decomposition (half-life >1 year at room temperature). Moisture-sensitive handling is critical—use inert atmospheres for hygroscopic substrates .
Q. What solvents are compatible with TBAB, and how does solvent choice impact reactivity?
Dichloromethane is optimal due to TBAB’s high solubility (~1 M), low boiling point (41°C), and inertness. Protic solvents like ethanol accelerate ketone reductions by electrophilic catalysis (e.g., cyclohexanone reduction rate doubles with ethanol) but destabilize TBAB (decomposition half-life drops from 2300 min to <1000 min) . Avoid alcohols for aldehyde reductions to prevent over-reduction .
Advanced Research Questions
Q. What mechanistic pathways govern TBAB-mediated reductions, and how can competing routes be distinguished?
Two pathways exist:
- Direct hydride transfer (dominant for aldehydes): Second-order kinetics with rapid BH₄⁻ attack on carbonyls (complete in <1 hour) .
- Diborane-mediated reduction (ketones): Slow TBAB decomposition in CH₂Cl₂ generates B₂H₆, which reduces ketones but contributes <37% of total hydrides. Ethanol suppresses B₂H₆ formation, favoring direct hydride transfer .
To differentiate pathways, monitor B₂H₆ via IR (2240 cm⁻¹ band) or compare rates with/without ethanol .
Q. How can contradictions in ketone reduction rates between TBAB and NaBH₄ be resolved?
NaBH₄ in aprotic media (e.g., diglyme) reduces ketones slowly (e.g., acetone: <5% in 96 hours), whereas TBAB achieves >90% yield in 48 hours. This discrepancy arises from cation effects: Na⁺ ion-pairing hinders BH₄⁻ mobility, while tetrabutylammonium’s bulky cation enhances solubility and reactivity . Kinetic studies in CH₂Cl₂ confirm TBAB’s pseudo-first-order rate constants for ketones are 10× higher than NaBH₄ in diglyme .
Q. How can TBAB be optimized for electrocatalytic or materials science applications?
In electrocatalysis, TBAB stabilizes interfaces (e.g., TiO₂/perovskite) by passivating iodine vacancies, boosting efficiency from 18.2% to 20.4% in solar cells . For lanthanide electrodeposition, TBAB forms [Ln(BH₄)₄]⁻ complexes in DME, enabling Nd/Dy deposition with 70% yield . Optimize TBAB concentration (0.1–0.5 M) and temperature (90°C) to balance redox activity and cluster stability .
Q. What analytical methods validate TBAB reaction progress and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
